

(R)-VT104: A Targeted Approach for NF2-Deficient Mesothelioma

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Compound of Interest

Compound Name: (R)-VT104

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Malignant mesothelioma, a devastating cancer linked to asbestos exposure, presents a significant therapeutic challenge, particularly in patients with Neurofibromatosis Type 2 (NF2) gene deficiency. The loss of the tumor suppressor protein Merlin, encoded by NF2, leads to the hyperactivation of the Hippo signaling pathway effector YAP/TAZ, driving tumor proliferation and survival. **(R)-VT104**, a potent and orally bioavailable small molecule inhibitor, has emerged as a promising therapeutic agent that specifically targets this oncogenic signaling cascade. This technical guide provides a comprehensive overview of the preclinical data supporting the potential of **(R)-VT104** in treating NF2-deficient mesothelioma, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Introduction: The Hippo Pathway in NF2-Deficient Mesothelioma

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. In healthy cells, a kinase cascade culminates in the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). The NF2 gene product, Merlin, is a key upstream activator of this kinase cascade. In NF2-deficient mesothelioma, which accounts for a significant portion of cases, the absence of functional Merlin leads to the failure of this

inhibitory phosphorylation. Consequently, YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[\[1\]](#)[\[2\]](#)

(R)-VT104 is a potent inhibitor of TEAD auto-palmitoylation. This crucial post-translational modification is required for the stable interaction between YAP/TAZ and TEAD. By binding to the central lipid pocket of TEAD proteins, **(R)-VT104** prevents their auto-palmitoylation, thereby disrupting the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex and suppressing downstream gene expression.[\[3\]](#)[\[4\]](#)

Quantitative Preclinical Efficacy of (R)-VT104

The preclinical efficacy of **(R)-VT104** has been demonstrated in both in vitro and in vivo models of NF2-deficient mesothelioma. The compound exhibits high potency and selectivity for cancer cells harboring NF2 mutations.

In Vitro Anti-proliferative Activity

(R)-VT104 demonstrates potent and selective inhibition of cell proliferation in NF2-deficient mesothelioma cell lines, with significantly lower activity in NF2-wildtype cells.[\[1\]](#)

Cell Line	NF2 Status	(R)-VT104 IC50 (nM)	Reference
NCI-H226	Deficient	16	
NCI-H2373	Mutant	26	
Mero-48a	Deficient	98	
SDM103T2	Deficient	60	
NCI-H2052	Mutant	33	
ACC-MESO-1	Deficient	20	
ZL34	Deficient	46	
JU77	Deficient	70	
Mero-95	Deficient	303	
ZL55	Wild-type	>3000	
Mero-82	Wild-type	>3000	
ONE58	Wild-type	>3000	
Mero-14	Wild-type	>3000	
SPC111	Wild-type	1945	
SPC212	Wild-type	>3000	
NO36	Wild-type	>3000	
Mero-84	Wild-type	>3000	
ACC-MESO-4	Wild-type	1098	
Mero-25	Wild-type	>3000	
NCI-H28	Wild-type	>3000	
NCI-H2452	Wild-type	>3000	
MSTO-211H	Wild-type	>3000	

Table 1: In vitro anti-proliferative activity of **(R)-VT104** in a panel of mesothelioma cell lines. Data extracted from Tang et al., 2021.

In Vivo Anti-tumor Efficacy

In a subcutaneous xenograft model using the NF2-deficient NCI-H226 human mesothelioma cell line, oral administration of **(R)-VT104** led to significant tumor growth inhibition and even regression at well-tolerated doses.

Treatment Group (Oral, Once Daily)	Tumor Growth Inhibition (TGI) (%)	p-value	Reference
Vehicle	-	-	
(R)-VT104 (1 mg/kg)	87.12	< 0.001	
(R)-VT104 (3 mg/kg)	102.49	< 0.001	
(R)-VT104 (10 mg/kg)	103.67	< 0.001	

Table 2: In vivo efficacy of **(R)-VT104** in the NCI-H226 NF2-deficient mesothelioma xenograft model. Data extracted from Tang et al., 2021.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of **(R)-VT104**.

Cell Viability Assay

This protocol is based on the methodology described by Tang et al., 2021.

- Cell Seeding: Plate mesothelioma cells in 96-well plates at a density of 2,000-5,000 cells per well in a final volume of 100 μ L of complete growth medium. Allow cells to attach overnight.
- Compound Treatment: Prepare a 10-point, three-fold serial dilution of **(R)-VT104** in DMSO, with a top concentration of 3 μ mol/L. Add the diluted compound to the cells in duplicate.

- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Assay:
 - Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C.
 - Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
 - Incubate overnight at 37°C to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response curves using non-linear regression analysis (e.g., using GraphPad Prism).

Western Blotting for Hippo Pathway Proteins

This protocol is a generalized procedure based on standard molecular biology techniques and information from the cited literature.

- Cell Lysis:
 - Treat cells with **(R)-VT104** or vehicle (DMSO) for the desired time.
 - Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and collect the lysate.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant and determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

- Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
- Transfer proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
 - Anti-YAP (e.g., Cell Signaling Technology, #14074)
 - Anti-TAZ (e.g., Cell Signaling Technology, #70148)
 - Anti-phospho-YAP (Ser127) (e.g., Cell Signaling Technology, #13008)
 - Anti-TEAD1 (e.g., Abcam, ab133533)
 - Anti-Merlin (NF2) (e.g., Cell Signaling Technology, #6995)
 - Anti-GAPDH (loading control) (e.g., Cell Signaling Technology, #5174)
 - Wash the membrane three times with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate.
 - Visualize the protein bands using a chemiluminescence imaging system.

In Vivo Mesothelioma Xenograft Model

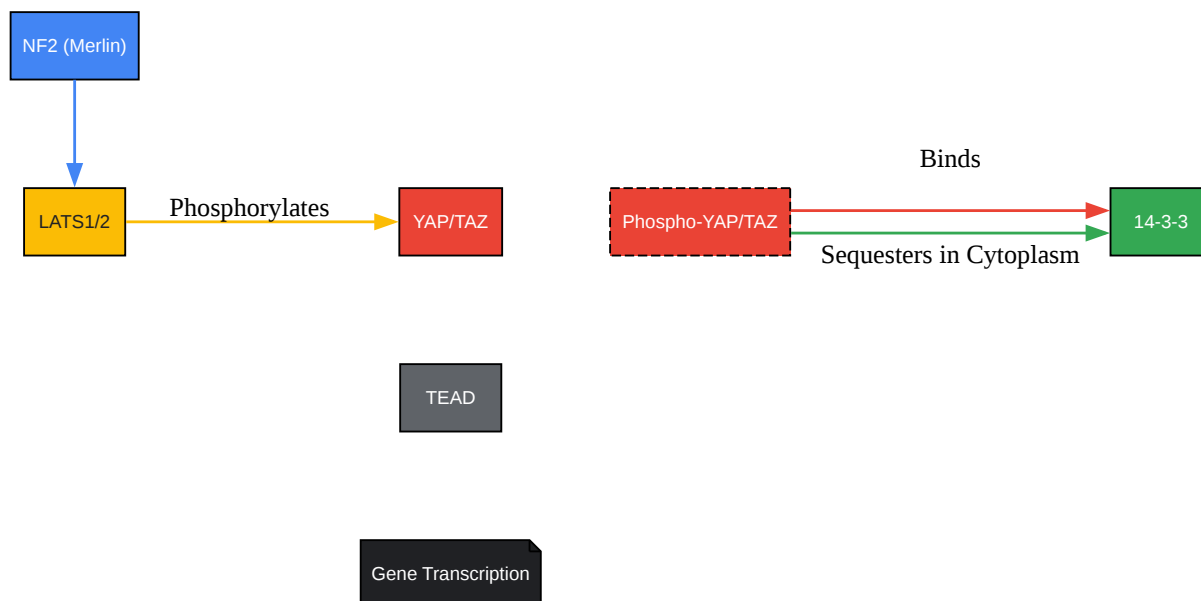
This protocol is based on the methodology described by Tang et al., 2021.

- Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old.
- Cell Implantation:
 - Harvest NCI-H226 cells during the exponential growth phase.
 - Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring the tumor dimensions with calipers twice a week.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Drug Treatment:
 - When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
 - Prepare **(R)-VT104** in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).
 - Administer **(R)-VT104** or vehicle orally once daily at the desired doses (e.g., 1, 3, and 10 mg/kg).
- Efficacy Evaluation:
 - Continue treatment for a predetermined period (e.g., 21-28 days).
 - Monitor animal body weight and overall health throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

- Data Analysis:
 - Calculate the percent tumor growth inhibition (TGI) using the formula: $\% \text{ TGI} = (1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})) \times 100$.
 - Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.

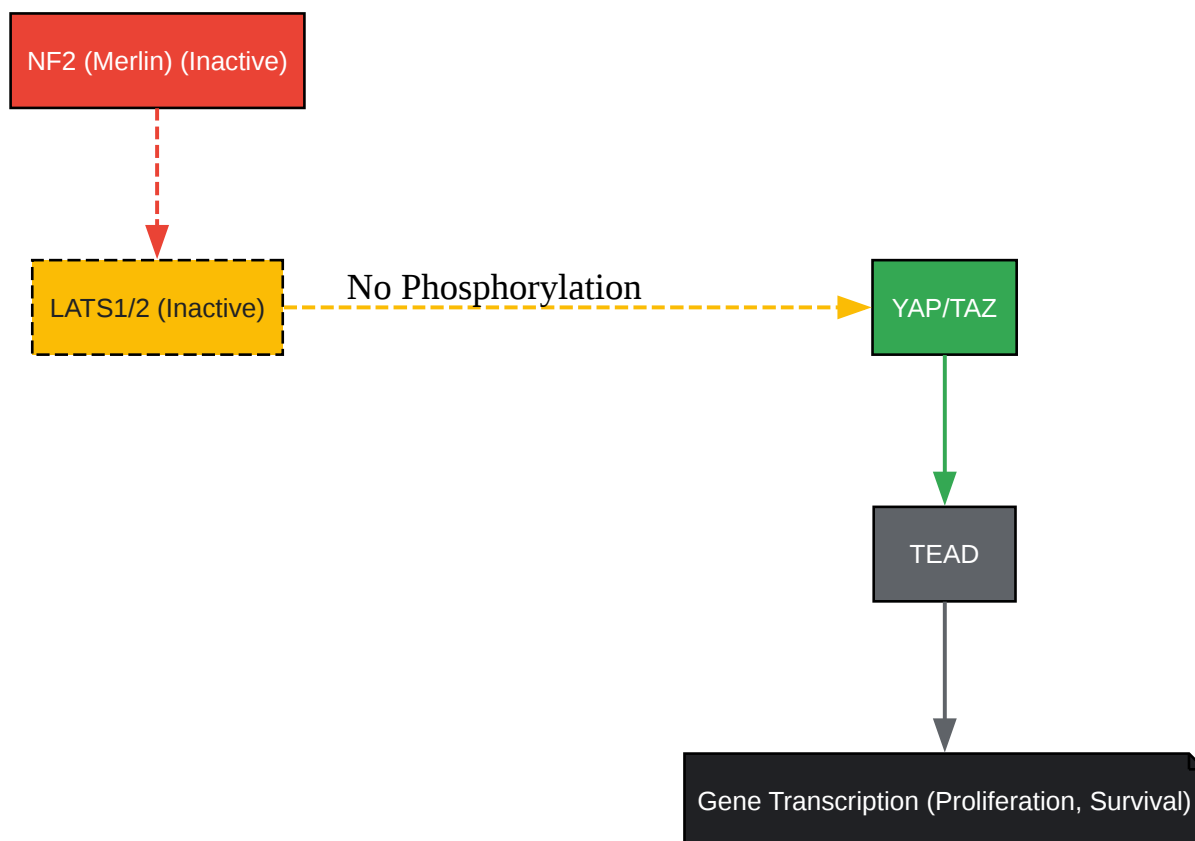
Visualizing the Mechanism and Workflow

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.



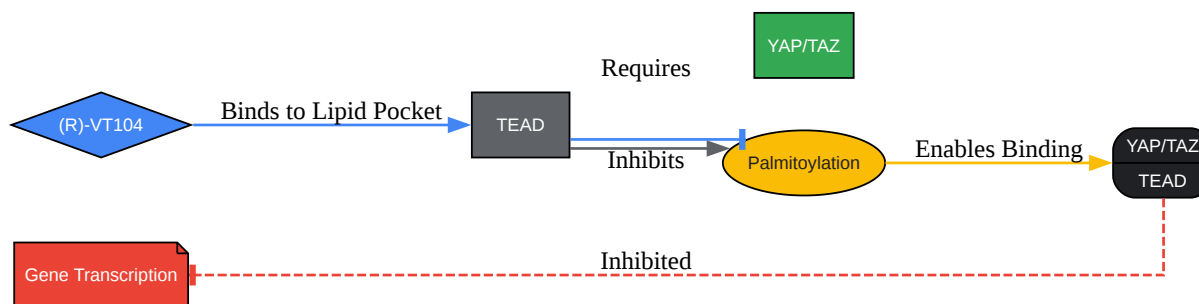
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Caption: Hippo Signaling Pathway in NF2-Competent Cells.



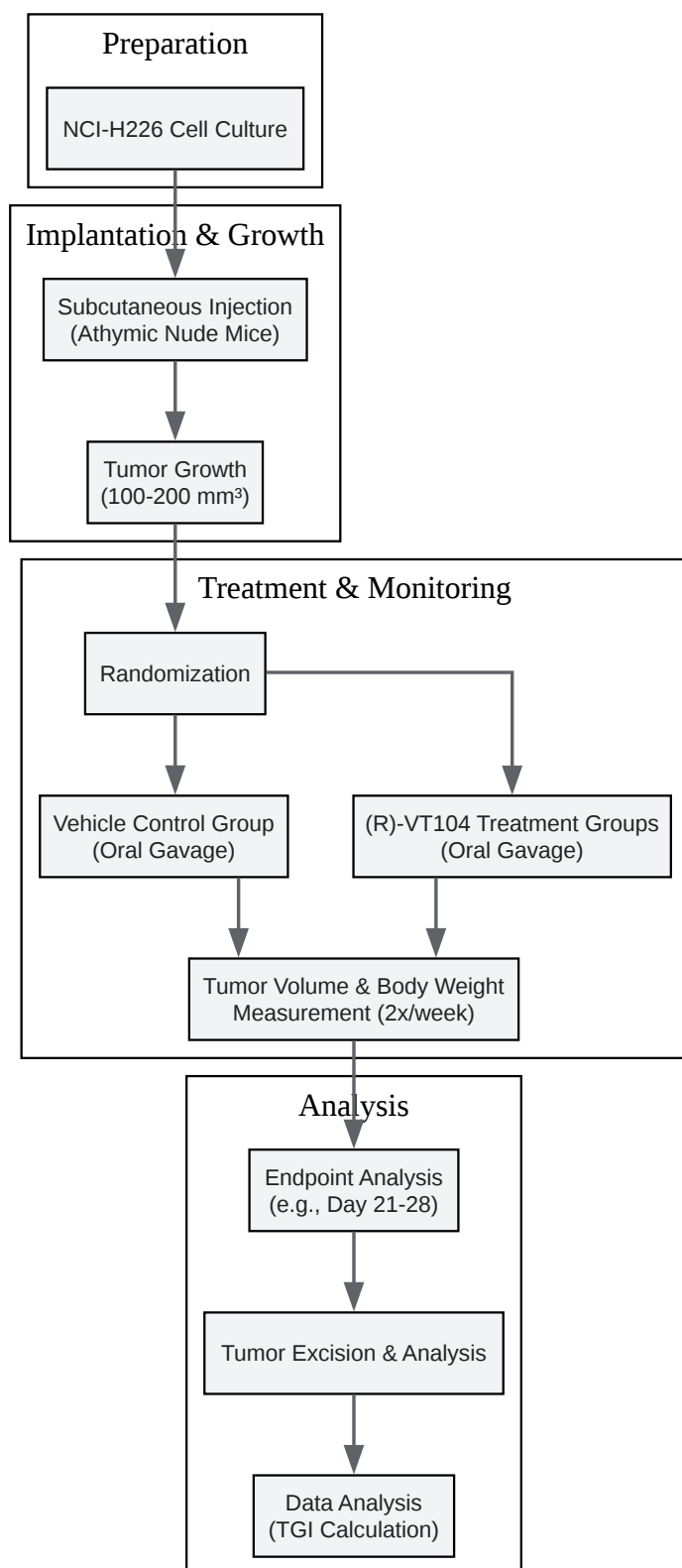
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Caption: Hippo Signaling Pathway in NF2-Deficient Cells.



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Caption: Mechanism of Action of (R)-VT104.



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Caption: In Vivo Xenograft Experimental Workflow.

Conclusion and Future Directions

(R)-VT104 represents a highly promising, targeted therapeutic strategy for the treatment of NF2-deficient mesothelioma. Its mechanism of action, which directly counteracts the oncogenic consequences of Merlin loss, provides a strong rationale for its clinical development. The robust preclinical data, demonstrating potent and selective anti-tumor activity both in vitro and in vivo, underscore its potential to address a significant unmet medical need.

Future research should focus on further elucidating the long-term efficacy and safety of **(R)-VT104**, exploring potential combination therapies to enhance its anti-tumor effects and overcome potential resistance mechanisms, and identifying robust biomarkers to select patients most likely to benefit from this targeted approach. The continued investigation of **(R)-VT104** holds the promise of a new and effective treatment paradigm for patients with NF2-deficient mesothelioma.

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